

BMS-986163: A Technical Overview of a Novel Rapid-Acting Antidepressant Candidate

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Compound of Interest		
Compound Name:	BMS-986163	
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Abstract

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing treatment-resistant depression (TRD). The discovery of rapid-acting antidepressants targeting the glutamatergic system, such as ketamine, has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of **BMS-986163**, a novel intravenous prodrug under investigation as a rapid-acting antidepressant. **BMS-986163** is rapidly converted in vivo to its active moiety, BMS-986169, a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This document consolidates the core preclinical data, details key experimental methodologies, and visualizes the critical pathways and workflows associated with the development of **BMS-986163**.

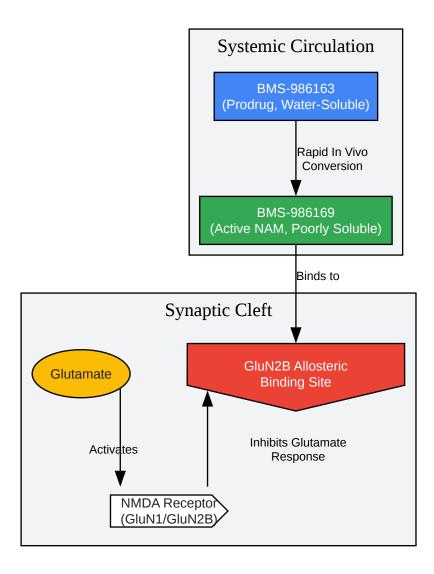
Mechanism of Action

BMS-986163 is a water-soluble dihydrogen phosphate prodrug designed to overcome the poor aqueous solubility of its active parent molecule, BMS-986169.[1][2] Following intravenous administration, **BMS-986163** undergoes rapid conversion to BMS-986169.[1][2][3]

BMS-986169 acts as a selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][4][5] This mechanism is distinct from the channel-blocking action of ketamine. By binding to an allosteric site on the GluN2B subunit, BMS-986169 reduces the



receptor's response to the binding of the neurotransmitter glutamate. The modulation of the glutamatergic system, specifically through GluN2B-containing NMDA receptors, is a compelling target for antidepressant therapy due to its role in synaptic plasticity.[1] Preclinical evidence suggests that, similar to ketamine, this modulation can lead to enhanced synaptogenesis.[1]



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Mechanism of action for BMS-986163.

Quantitative Data

The preclinical development of **BMS-986163** and its active form, BMS-986169, has generated a substantial amount of quantitative data across in vitro and in vivo studies. These findings are summarized in the tables below for ease of comparison.



Table 1: In Vitro Pharmacology of BMS-986169

Parameter	Target	Value	Species	Reference
Binding Affinity (Ki)	GluN2B	4.0 nM	Rat Brain	[1]
4.03-6.3 nM	-	[4][5]		
Functional Inhibition (IC50)	GluN2B	24 nM	Human (in Xenopus oocytes)	[1]
24.1 nM	Human (in Xenopus oocytes)	[4][5]		
hERG Inhibition (IC50)	hERG Channel	28.4 μΜ	Human	[4][5]
CYP450 Inhibition (IC50)	Multiple CYPs	> 18 μM	Human Liver Microsomes	[6]
Aqueous Solubility (BMS- 986163)	-	19.9 mg/mL (pH 7.4)	-	[1]

Table 2: In Vivo Efficacy and Receptor Occupancy of BMS-986169



Assay	Parameter	Dose	Result	Species	Reference
Ex Vivo Receptor Occupancy	GluN2B Occupancy	3 mg/kg (i.v.)	87-95%	Mouse	[6]
Mouse Forced Swim Test (mFST)	Minimum Effective Dose (MED)	1.0 mg/kg (i.v.)	Significant reduction in immobility	Mouse	[1]
GluN2B Occupancy at MED	1.0 mg/kg (i.v.)	73%	Mouse	[1]	

Table 3: Intravenous Pharmacokinetic Parameters of BMS-986169

Species	Clearance (CL) (ml/min/kg)	Volume of Distribution (Vdss) (L/kg)	Half-life (t1/2) (h)
Mouse	104	10.3	1.2
Rat	63	4.3	0.8
Dog	22	3.5	2.1
Monkey	16	2.5	2.0
		·	·

Data derived from preclinical studies.[1]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted in the evaluation of **BMS-986163** and BMS-986169.

In Vitro GluN2B Receptor Binding Assay



This assay determines the binding affinity (Ki) of the compound for the GluN2B receptor.

- Tissue Preparation: Brain tissue from adult male Sprague-Dawley rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.
- Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the GluN2B allosteric site (e.g., [3H]ifenprodil) and varying concentrations of the test compound (BMS-986169).
- Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with cold buffer.
- Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Ex Vivo GluN2B Receptor Occupancy

This protocol measures the percentage of GluN2B receptors bound by BMS-986169 in the brain after systemic administration.

- Animal Dosing: Male CD-1 mice are administered BMS-986169 intravenously at various doses.
- Tracer Administration: At a specified time point post-dosing, a tracer dose of a radiolabeled compound that binds to the GluN2B receptor (e.g., [3H]MK-801) is administered intravenously.[4][5]
- Tissue Collection: After a defined period for tracer distribution, animals are euthanized, and brains are rapidly removed and frozen.
- Autoradiography: Brains are sectioned using a cryostat, and the sections are exposed to a phosphor imaging plate.



 Data Analysis: The density of the signal in specific brain regions is quantified and compared between vehicle-treated and drug-treated animals to calculate the percentage of receptor occupancy.



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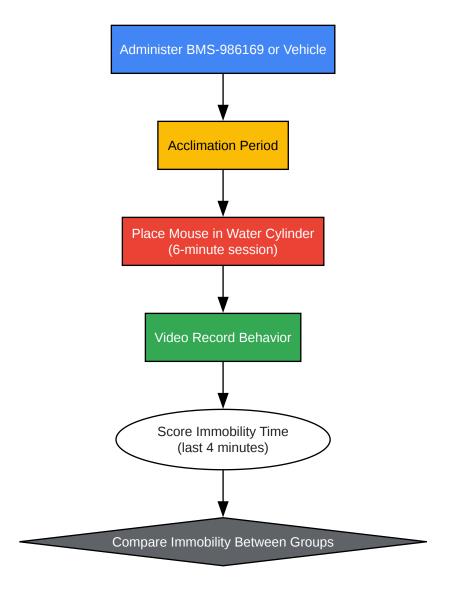
Workflow for the ex vivo receptor occupancy assay.

Mouse Forced Swim Test (mFST)

The mFST is a widely used behavioral assay to screen for antidepressant-like activity.

- Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[7]
- Procedure: Mice are individually placed into the water cylinder for a 6-minute session.[7] The behavior is typically video-recorded for later analysis.
- Behavioral Scoring: The duration of immobility is scored during the final 4 minutes of the test. [7] Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
- Data Analysis: The total time spent immobile is compared between drug-treated and vehicletreated groups. A significant reduction in immobility time is indicative of an antidepressantlike effect.





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Workflow for the Mouse Forced Swim Test (mFST).

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

This electrophysiological assay assesses the effect of the compound on synaptic plasticity, a key process implicated in the action of rapid-acting antidepressants.

- Animal Treatment: Rats are administered BMS-986163 or vehicle.
- Slice Preparation: At 24 hours post-dose, animals are euthanized, and the brains are rapidly removed.[4][5] Hippocampal slices are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).



- Electrophysiology: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- LTP Induction: After establishing a stable baseline of fEPSPs, high-frequency stimulation (HFS) is delivered to induce LTP.
- Data Analysis: The slope of the fEPSPs is monitored for at least 60 minutes post-HFS. The
 degree of potentiation is calculated as the percentage increase in the fEPSP slope compared
 to the pre-HFS baseline. Enhanced LTP in the drug-treated group compared to the vehicle
 group suggests an effect on synaptic strengthening.[1]

Safety and Toxicology

BMS-986169 demonstrated weak inhibition of the hERG channel (IC50 = $28.4 \mu M$), indicating a low risk for cardiac arrhythmias.[4][5] In a cardiovascular safety assessment in anesthetized guinea pigs, BMS-986169 did not produce an increase in the QTc interval at doses up to 10 mg/kg (i.v.).[1] The prodrug, **BMS-986163**, was well-tolerated in 4-day rat and single-dose monkey toxicology studies with no significant adverse effects observed.[1] Importantly, in contrast to ketamine, BMS-986169 did not produce dissociative effects in monkeys or significant hyperlocomotion in mice.[1]

Conclusion

BMS-986163 is a promising rapid-acting antidepressant candidate with a well-defined mechanism of action as a GluN2B negative allosteric modulator. Preclinical data demonstrate potent and selective target engagement, efficacy in behavioral models of depression, and a favorable safety profile that differentiates it from ketamine. The successful use of a prodrug strategy addresses the solubility limitations of the active compound, enabling intravenous administration. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for further research and development in the pursuit of novel, rapid, and safe treatments for major depressive disorder.



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